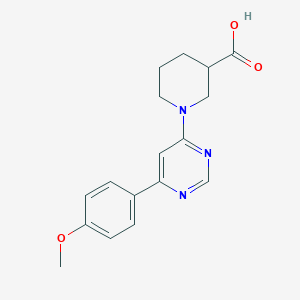

(1-methyl-1H-pyrazol-4-yl)methyl acetate

Descripción general

Descripción

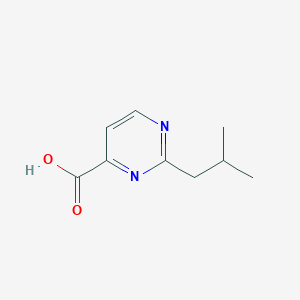

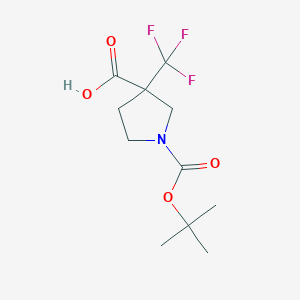

“(1-methyl-1H-pyrazol-4-yl)methyl acetate” is a chemical compound with the CAS Number: 1235441-11-8 . It has a molecular weight of 154.17 . This compound is stored at room temperature and is in liquid form .

Synthesis Analysis

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Molecular Structure Analysis

The Inchi Code for “(1-methyl-1H-pyrazol-4-yl)methyl acetate” is 1S/C7H10N2O2/c1-6(10)11-5-7-3-8-9(2)4-7/h3-4H,5H2,1-2H3 . The InChI key is BMIKPWJBRLKYJB-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“(1-methyl-1H-pyrazol-4-yl)methyl acetate” is a liquid at room temperature . The compound is shipped at normal temperature .

Aplicaciones Científicas De Investigación

Multicomponent Assembling

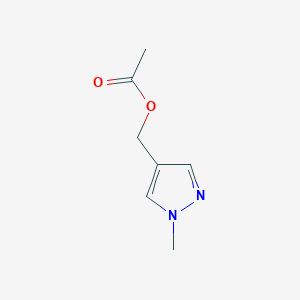

(1-methyl-1H-pyrazol-4-yl)methyl acetate derivatives are employed in multicomponent reactions for the rapid and efficient formation of complex molecules. For instance, sodium acetate-catalyzed multicomponent reactions involve the assembling of salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one. This process yields substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, which are considered promising ligands for treating human inflammatory diseases and various biomedical applications. This method emphasizes fast, efficient, and environmentally benign synthesis, crucial for diversity-oriented large-scale processes (Elinson et al., 2014).

Synthesis in Ionic Liquids

In a novel approach, (1-methyl-1H-pyrazol-4-yl)methyl acetate derivatives are synthesized in ionic liquids through a one-pot, four-component condensation. This method involves 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and meldrum’s acid, resulting in the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. The process is characterized by excellent yields, short reaction times, simple work-up procedures, and minimal environmental impact (Xiao, Lei, & Hu, 2011).

Building Blocks for Pyrazolo[4,3-c]pyridines

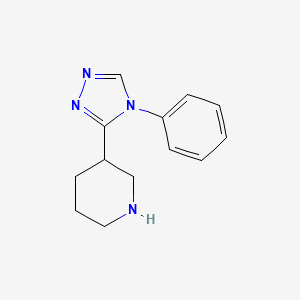

Methyl (5-oxopyrazol-3-yl)acetate serves as a new building block for constructing pyrazolo[4,3-c]pyridines and pyrazolo[4,3-c]pyridine-3,6-diones. The addition of methyl (5-oxopyrazol-3-yl)acetate to methylthiocyanate C≡N bond in the presence of Ni(OAc)2 results in the formation of a corresponding heterocyclic N,S-ketene acetal, which is then used as a synthon in the synthesis of these compounds (Prezent, Ruban, Baranin, & Bubnov, 2016).

Antimicrobial Activity

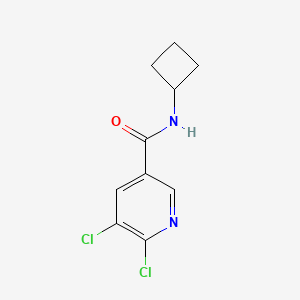

Some derivatives of (1-methyl-1H-pyrazol-4-yl)methyl acetate, specifically ethanone derivatives, have been synthesized and studied for their antimicrobial activity. These compounds, after appropriate chemical reactions and structural characterization, exhibited significant antibacterial properties against common pathogenic bacteria, comparing favorably with standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).

Fungicidal Activity

Derivatives containing (1-methyl-1H-pyrazol-4-yl)methyl acetate moieties have shown promising fungicidal activities. Notably, novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate derivatives have been synthesized and found to exhibit moderate fungicidal activity against Rhizoctonia solani, with particular derivatives showing significant effectiveness at certain dosages (Liu et al., 2014).

Direcciones Futuras

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Therefore, the study of “(1-methyl-1H-pyrazol-4-yl)methyl acetate” and its derivatives could lead to the development of new drugs and pesticides .

Propiedades

IUPAC Name |

(1-methylpyrazol-4-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(10)11-5-7-3-8-9(2)4-7/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIKPWJBRLKYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-pyrazol-4-yl)methyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1454108.png)

amine](/img/structure/B1454109.png)

![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)

![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)